![molecular formula C12H13FN2O B2620646 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol CAS No. 400065-46-5](/img/structure/B2620646.png)
1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol
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Description
The compound “1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a fluorophenyl group indicates that there is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached to it .
Scientific Research Applications
Anti-Inflammatory Activity
Pyrazoles and their derivatives have been studied for their anti-inflammatory properties . Researchers have explored the potential of 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol as an anti-inflammatory agent. Its ability to modulate inflammatory pathways could make it valuable in treating inflammatory conditions.
Cytotoxicity and Anti-Tumor Effects
Pyrazoles have been associated with cytotoxicity and anti-tumor effects . Researchers could explore whether 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol exhibits similar properties. In vitro studies on cancer cell lines could shed light on its potential as an anti-cancer agent.
Estrogen Receptor Modulation
Molecular docking studies have shown that the synthesized compound has binding affinity to the human estrogen alpha receptor (ERα) . Investigating its interaction with ERα could provide insights into its hormonal effects and potential applications in hormone-related conditions.
Synthetic Chemistry and Drug Design
Fluorinated compounds are popular in medicinal chemistry due to their stability and enhanced binding affinity . Researchers might explore modifications of the compound to optimize its pharmacological properties. It could serve as a scaffold for designing novel drugs.
properties
IUPAC Name |
2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-8,14H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXPCFSFMKVOFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol |
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